Cas no 2246771-83-3 (Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-)

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- structure
2246771-83-3 structure
Product Name:Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
N.o CAS:2246771-83-3
MF:C18H27BFNO3
MW:335.221288919449
MDL:MFCD32206554
CID:4672476
PubChem ID:139592803
Update Time:2025-05-23

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide
    • N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide
    • Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
    • AKOS037647674
    • D94076
    • 2246771-83-3
    • AS-74454
    • MDL: MFCD32206554
    • Inchi: 1S/C18H27BFNO3/c1-16(2,3)11-15(22)21-14-9-8-12(20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3,(H,21,22)
    • Chave InChI: QDXWYASKKBWVHS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)NC(CC(C)(C)C)=O

Propriedades Computadas

  • Massa Exacta: 335.2068021 g/mol
  • Massa monoisotópica: 335.2068021 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 459
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 335.2
  • Superfície polar topológica: 47.6

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Preçomais >>

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